molecular formula C7H9Br2N3O B6601719 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole CAS No. 1863328-84-0

3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole

Cat. No.: B6601719
CAS No.: 1863328-84-0
M. Wt: 310.97 g/mol
InChI Key: OWMYKIZDQTVENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole (Molecular Formula: C 7 H 9 Br 2 N 3 O) is a specialized brominated triazole compound of significant interest in medicinal chemistry and pharmaceutical research . The molecule features a 1,2,4-triazole core functionalized with bromine atoms at the 3 and 5 positions, which makes it a versatile and reactive synthetic intermediate. The N1 substitution with a (3-methyloxetan-3-yl)methyl group incorporates an oxetane ring, a motif increasingly valued in drug discovery for its ability to improve physicochemical properties such as solubility and metabolic stability. This compound is primarily valued as a key building block for the synthesis of more complex molecules. The bromine atoms are excellent leaving groups, enabling further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions. This allows researchers to rapidly generate libraries of novel triazole derivatives for structure-activity relationship (SAR) studies. Compounds based on the 1,2,4-triazole scaffold, particularly when combined with specific substituents, have demonstrated a range of biological activities in scientific research. Recent studies highlight that such hybrids can be designed as multi-target agents, with investigated applications in areas like aromatase inhibition , EGFR (Epidermal Growth Factor Receptor) inhibition , and B-RAF V600E kinase inhibition , which are relevant pathways in oncology research . The structural features of this compound make it a promising precursor for developing new heterocyclic hybrids with potential anti-inflammatory and anti-cancer activities for research purposes . This product is provided for chemical research and development use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3O/c1-7(3-13-4-7)2-12-6(9)10-5(8)11-12/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMYKIZDQTVENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₇H₉Br₂N₃O , with a molecular weight of 310.97 g/mol . Its structure features a 1,2,4-triazole ring substituted at the 1-position with a (3-methyloxetan-3-yl)methyl group and bromine atoms at the 3- and 5-positions. The oxetane moiety introduces steric and electronic modulation, influencing reactivity and solubility.

Preparation Methods

Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole

The primary route involves alkylating 3,5-dibromo-1H-1,2,4-triazole (Int-1) with 3-(bromomethyl)-3-methyloxetane (CAS: 78385-26-9) under basic conditions.

Sodium Hydride-Mediated Alkylation

  • Reagents and Conditions :

    • Substrate : 3,5-Dibromo-1H-1,2,4-triazole (1 g, 4.41 mmol)

    • Alkylating Agent : 3-(Bromomethyl)-3-methyloxetane (873 mg, 5.29 mmol)

    • Base : Sodium hydride (60% dispersion in mineral oil, 264 mg, 6.61 mmol)

    • Solvent : DMF (22 mL)

    • Temperature : 40°C, overnight.

  • Procedure :
    Sodium hydride is added to a solution of Int-1 in DMF at room temperature. After 30 minutes, 3-(bromomethyl)-3-methyloxetane is introduced, and the mixture is stirred at 40°C. Workup involves aqueous extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation.

  • Yield : 98.5% (1.35 g), isolated as a colorless liquid.

Mechanistic Insights

Sodium hydride deprotonates the triazole at the 1-position, generating a nucleophilic nitrogen that attacks the electrophilic carbon of the oxetane-containing alkylating agent. The reaction proceeds via an Sₙ2 mechanism , with the oxetane’s strained ring enhancing electrophilicity.

Methanesulfonate-Based Alkylation

A modified protocol uses 2-methoxyethyl methanesulfonate (CAS: 16427-44-4) as the alkylating agent:

  • Conditions :

    • Substrate : Int-1 (500 mg, 2.2 mmol)

    • Base : Sodium hydride (55% dispersion, 106 mg, 2.64 mmol)

    • Solvent : DMF (32 mL)

    • Temperature : Room temperature, 15 hours.

  • Yield : 58% (362 mg), purified via column chromatography (ethyl acetate/n-heptane).

Iodotetrahydrofuran Alkylation

Using 3-iodotetrahydrofuran (CAS: 121138-01-0) under sealed-tube conditions:

  • Conditions :

    • Substrate : Int-1 (500 mg, 2.2 mmol)

    • Base : Potassium carbonate (305 mg, 2.2 mmol)

    • Solvent : DMF (3 mL)

    • Temperature : 120°C, overnight.

  • Yield : 94.6% (619 mg), isolated as a white solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 3.33 (s, 3H, OCH₃), 3.76 (t, J = 5.3 Hz, 2H, CH₂), 4.29 (t, J = 5.3 Hz, 2H, CH₂).

  • Mass Spectrometry : ESI+ m/z 311.9 [(M+H)⁺].

Comparative Analysis of Methods

MethodAlkylating AgentBaseSolventTemp.Yield
Sodium Hydride-Mediated3-(Bromomethyl)-3-methyloxetaneNaHDMF40°C98.5%
Methanesulfonate-Based2-Methoxyethyl methanesulfonateNaHDMFRT58%
Iodotetrahydrofuran3-IodotetrahydrofuranK₂CO₃DMF120°C94.6%

The sodium hydride-mediated method using 3-(bromomethyl)-3-methyloxetane is optimal, combining high yield (>98%) with mild conditions. In contrast, methanesulfonate-based alkylation suffers from lower efficiency due to competing side reactions.

Applications and Derivatives

The oxetane moiety enhances metabolic stability and bioavailability, making this compound a candidate for kinase inhibitors and antimicrobial agents . Derivatives such as 5-bromo-1-methyl-1H-1,2,4-triazole (CAS: 16681-72-4) demonstrate analogous reactivity, enabling further functionalization .

Chemical Reactions Analysis

Reaction Conditions and Yield:

ParameterValue/Description
Starting Material 3,5-Dibromo-1H-1,2,4-triazole (1.0 g, 4.41 mmol)
Alkylating Agent 3-(Bromomethyl)-3-methyloxetane (873 mg, 5.29 mmol)
Base Sodium hydride (60% dispersion in mineral oil, 264 mg, 6.61 mmol)
Solvent DMF (22 mL)
Temperature 40°C, overnight
Yield 98.5% (1.35 g)

Key Observations:

  • The reaction proceeds via deprotonation of the triazole N-1 position by NaH, followed by nucleophilic substitution with the oxetane-derived alkyl bromide.

  • The oxetane ring remains intact under these conditions, confirmed by NMR (δ 3.33 ppm for oxetane methyl and δ 4.29 ppm for oxetane O–CH2) .

Example Reaction Pathway :

ParameterValue/Description
Substrate 5-Bromo-1H-1,2,3-triazole derivative
Catalyst Pd(OAc)₂ (5 mol%)
Base K₂CO₃ (3.0 equiv)
Solvent THF:H₂O (3:1)
Temperature 85–90°C, 10–12 h
Yield Range 82–91%

Implications for 3,5-Dibromo Derivatives:

  • The bromine atoms at positions 3 and 5 are electronically activated for cross-coupling.

  • Sequential coupling reactions could selectively replace one bromine while retaining the other for further functionalization .

Reactivity in Nucleophilic Substitution

The brominated triazole core exhibits reactivity toward diverse nucleophiles:

Table: Comparative Reactivity with Nucleophiles

NucleophileProduct FormedYieldConditions
NaN₃3,5-Diazido-1-substituted triazole78%DMF, 70°C, 3 h
2-Methoxyethyl mesylate1-(2-Methoxyethyl)-3,5-dibromo-1,2,4-triazole58%0–5°C → RT, NaH, DMF
3-Iodotetrahydrofuran1-(Tetrahydrofuran-3-yl)-3,5-dibromo-triazole94.6%K₂CO₃, DMF, 120°C, sealed tube

Mechanistic Insights:

  • Bromine substituents enhance the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (SNAr) at positions 3 and 5 .

  • Steric effects from the oxetane-methyl group may influence regioselectivity in further substitutions.

Stability and Handling

  • Storage : Stable under inert atmosphere at room temperature but sensitive to prolonged light exposure .

  • Hazards : Irritant (H315, H319, H335); requires PPE during handling .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole has been studied for its effectiveness against various pathogens. Case studies have shown that modifications to the triazole ring can enhance its antibacterial and antifungal activities. For instance, derivatives of triazoles have been synthesized and tested against resistant strains of bacteria and fungi, demonstrating promising results in inhibiting growth at low concentrations .

Anticancer Potential
Triazoles are also recognized for their anticancer properties. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Studies have shown that specific substitutions on the triazole ring can lead to increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings suggest that this compound could be a candidate for further development into anticancer agents .

Agricultural Chemistry

Fungicides
The compound has applications as a fungicide in agriculture. Its structural characteristics allow it to disrupt fungal cell wall synthesis and metabolism. Field trials have demonstrated its efficacy in controlling fungal diseases in crops such as wheat and barley. The compound's low toxicity to non-target organisms makes it an attractive option for sustainable agricultural practices .

Herbicides
In addition to fungicidal properties, there is ongoing research into the herbicidal potential of this compound. Preliminary studies suggest that it may inhibit specific plant growth pathways, providing a mechanism for weed control without harming desirable crops .

Material Science

Polymer Chemistry
The compound serves as a valuable building block in polymer synthesis. Its ability to undergo various chemical reactions allows it to be incorporated into polymer chains to enhance material properties such as thermal stability and mechanical strength. Research has focused on creating polymers with tailored functionalities by incorporating triazole derivatives into their structure .

Nanotechnology
Recent advancements have explored the use of this compound in nanomaterials. Its integration into nanoscale systems has shown potential for applications in drug delivery and imaging technologies. The unique properties of triazoles at the nanoscale can improve the efficacy of drug formulations by enhancing solubility and bioavailability .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Medicinal ChemistryAntimicrobial agentsEffective against resistant pathogens
Anticancer agentsIncreased cytotoxicity against cancer cells
Agricultural ChemistryFungicidesControl of fungal diseases
HerbicidesTargeted weed control
Material SciencePolymer synthesisEnhanced material properties
NanotechnologyImproved drug delivery systems

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromine atoms can form bonds with biological molecules, leading to the inhibition of certain enzymes or pathways. The triazole ring can also interact with receptors or enzymes, modulating their activity.

Molecular Targets and Pathways:

  • Enzyme inhibition: The compound may inhibit enzymes involved in critical biological processes.

  • Receptor binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-Methyloxetan-3-ylmethyl C8H10Br2N3O Not reported Hypothesized agrochemical use
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole 4-Fluorophenylmethyl C9H6Br2FN3 334.97 Boiling point: 441.6°C; Density: 1.98 g/cm³
3,5-Dibromo-1-(2,5-difluorophenylmethyl)-1H-1,2,4-triazole 2,5-Difluorophenylmethyl C9H5Br2F2N3 352.96 High-purity API intermediate
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole 1,3-Dioxolan-2-ylmethyl C6H7Br2N3O2 312.95 Solubility influenced by dioxolane
3,5-Dibromo-1-(3-buten-1-yl)-1H-1,2,4-triazole 3-Butenyl C6H7Br2N3 280.95 Aliphatic chain may reduce stability

Key Observations :

  • Electron-Withdrawing Groups : Fluorinated phenyl derivatives (e.g., 4-fluorobenzyl) exhibit higher molecular weights and densities compared to aliphatic substituents, likely due to increased aromaticity and halogen content .
  • Aliphatic Chains : The 3-butenyl substituent (C6H7Br2N3) has the lowest molecular weight, which may correlate with higher volatility but lower thermal stability .

Q & A

Q. What are the established synthetic pathways for 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves sequential bromination and alkylation. For example, bromination of a precursor triazole (e.g., 1H-1,2,4-triazole) using PBr₃ or NBS in a polar solvent (e.g., DMF) can yield 3,5-dibromo-1H-1,2,4-triazole. Subsequent alkylation with (3-methyloxetan-3-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMSO or DMF) introduces the oxetane moiety. Key factors include:

  • Temperature control : Reflux conditions (80–100°C) for alkylation improve reaction efficiency .
  • Solvent selection : DMSO enhances nucleophilicity but may require post-reaction distillation under reduced pressure to remove excess solvent .
  • Purification : Recrystallization using ethanol/water mixtures (1:1 v/v) yields pure product with ~65% efficiency, as demonstrated in analogous triazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the oxetane methyl group (δ ~1.5–1.7 ppm for CH₃, split due to coupling with adjacent protons) and triazole protons (δ ~8.0–8.5 ppm). The oxetane ring protons resonate at δ ~4.2–4.5 ppm .
  • IR Spectroscopy : Look for C-Br stretches (~550–600 cm⁻¹) and triazole ring vibrations (C=N ~1595 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z ~339 (C₇H₈Br₂N₃O) with fragmentation patterns indicating loss of Br or oxetane groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps due to potential bromine vapor release .
  • Storage : Keep in airtight containers in a dry, ventilated area away from oxidizers. Monitor for decomposition via periodic TLC or HPLC .
  • Emergency response : In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can regioselectivity challenges during the alkylation of 3,5-dibromo-1H-1,2,4-triazole be addressed?

Methodological Answer:

  • Protecting group strategy : Temporarily protect the triazole N-1 position with a trimethylsilyl group before alkylation to direct the oxetane substituent to the desired position .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of the alkylating agent in biphasic systems .
  • Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What computational approaches are suitable for predicting this compound’s binding affinity to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with kinase crystal structures (e.g., PDB ID 2JIU) to model interactions. Focus on hydrogen bonding between triazole N atoms and kinase hinge regions (e.g., Met793 in EGFR) .
  • MD simulations : Run 100-ns simulations in GROMACS with AMBER force fields to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and halogen bond propensity to predict activity against tyrosine kinases .

Q. How can discrepancies between crystallographic and spectroscopic data be resolved during structural validation?

Methodological Answer:

  • Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder in the oxetane ring. Apply TWIN commands if crystal twinning is suspected .
  • Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify misassignments .
  • Complementary techniques : Pair X-ray diffraction with dynamic NMR (VT-NMR) to probe conformational flexibility in solution .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro bioassays?

Methodological Answer:

  • pH buffering : Use PBS (pH 7.4) with 0.1% DMSO to prevent hydrolysis of the oxetane ring. Monitor degradation via LC-MS over 24-hour incubations .
  • Light protection : Store solutions in amber vials to avoid photolytic debromination, which is common in dibrominated heterocycles .
  • Cryopreservation : Aliquot and store at -80°C with 5% trehalose to maintain integrity during freeze-thaw cycles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and MTT protocols (e.g., 48-hour incubation, 10% FBS) to minimize variability .
  • Control benchmarking : Compare results with known kinase inhibitors (e.g., imatinib) to validate assay sensitivity. Use ANOVA with post-hoc Tukey tests for statistical rigor .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends. Apply funnel plots to detect publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.